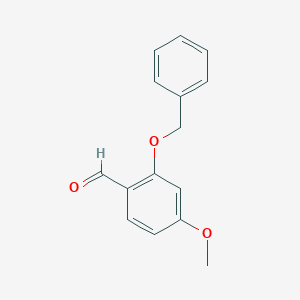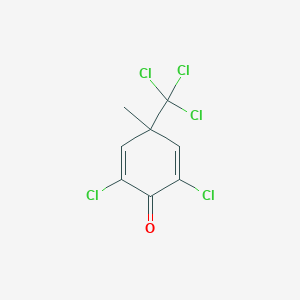
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one (DMDD) is a chemical compound that has gained significant attention in scientific research due to its potential as a novel herbicide. DMDD belongs to the family of cyclohexanediones and has a unique structure that allows for selective herbicidal activity.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one involves the inhibition of photosynthesis in plants. It specifically targets the photosystem II complex, which is responsible for the initial steps of photosynthesis. 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one binds to the D1 protein of photosystem II, preventing the transfer of electrons and ultimately leading to the inhibition of photosynthesis. This results in the death of the plant.
Efectos Bioquímicos Y Fisiológicos
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has been shown to have a low toxicity profile in mammals, making it a potential alternative to traditional herbicides that can have harmful effects on the environment and human health. However, it is important to note that 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one can still have negative effects on non-target organisms and the environment if not used properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one in lab experiments is its selectivity towards broadleaf weeds and grasses. This makes it a valuable tool for studying the effects of herbicides on specific plant species. However, 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one can be difficult to synthesize and has a short shelf life, which can limit its use in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one's potential as a photosystem II inhibitor in other organisms, such as algae and bacteria. Additionally, more studies are needed to fully understand the environmental impact of 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one and its potential for use in sustainable agriculture practices.
Conclusion
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is a unique chemical compound that has shown potential as a selective herbicide. Its mechanism of action involves the inhibition of photosynthesis in plants, making it a valuable tool for weed control in crops. While there are limitations to its use in lab experiments, 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has several potential future directions for research that could lead to its development as a sustainable herbicide.
Métodos De Síntesis
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one can be synthesized through a multistep process starting with the reaction of 2,6-dichloro-4-methylphenol with trichloromethyl chloroformate. This intermediate product is then reacted with cyclohexanone to form 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one. The synthesis method of 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is complex and requires careful control of reaction conditions to obtain high yields of the desired product.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has shown promising results in scientific research as a potential herbicide. It has been found to have selective herbicidal activity against broadleaf weeds and grasses, making it a valuable tool for weed control in crops. 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has also been studied for its potential as a photosystem II inhibitor, which is a common target for herbicides.
Propiedades
Número CAS |
6956-79-2 |
|---|---|
Nombre del producto |
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one |
Fórmula molecular |
C8H5Cl5O |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
2,6-dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H5Cl5O/c1-7(8(11,12)13)2-4(9)6(14)5(10)3-7/h2-3H,1H3 |
Clave InChI |
UKZRDSWXCVWWLD-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(=O)C(=C1)Cl)Cl)C(Cl)(Cl)Cl |
SMILES canónico |
CC1(C=C(C(=O)C(=C1)Cl)Cl)C(Cl)(Cl)Cl |
Otros números CAS |
6956-79-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



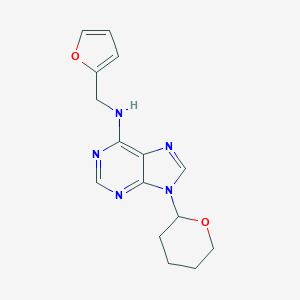
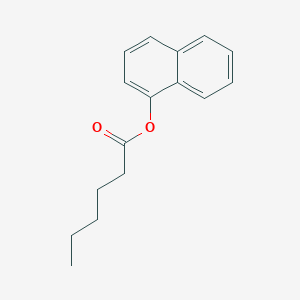
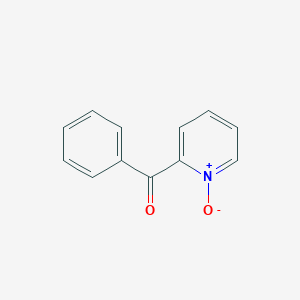
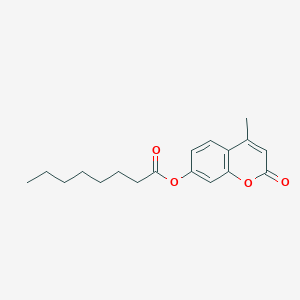
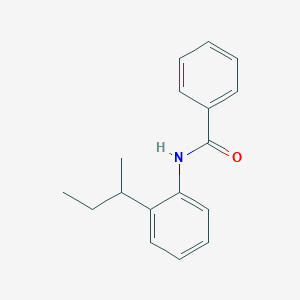
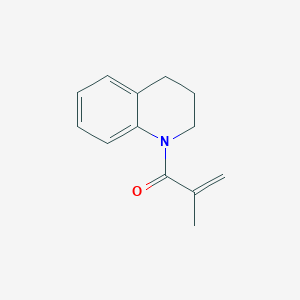
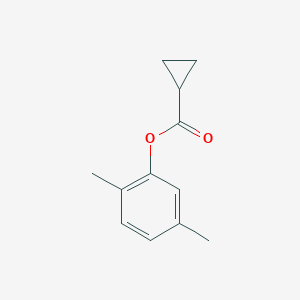
![2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B184458.png)
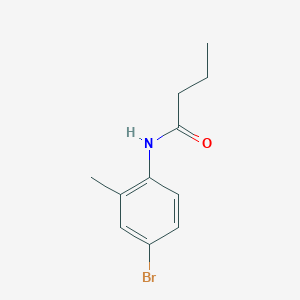
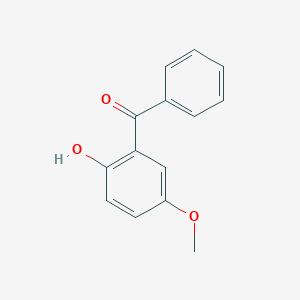
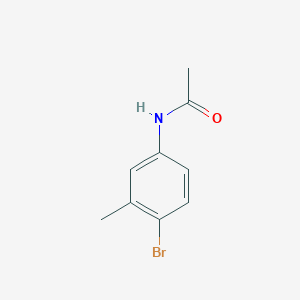
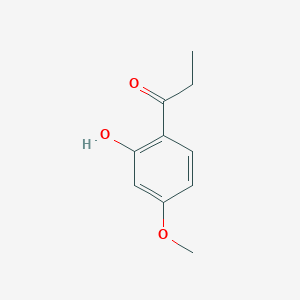
![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)
